molecular formula C12H13N3O B12904634 4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one CAS No. 89868-07-5

4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one

Cat. No.: B12904634
CAS No.: 89868-07-5
M. Wt: 215.25 g/mol
InChI Key: VQGZSVVRBXTUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one (CAS 89868-07-5) is an organic compound with the molecular formula C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol . This pyridazinone derivative is supplied for research purposes and is strictly for laboratory use. Pyridazin-3(2H)-one derivatives are a subject of significant scientific interest due to their potential as potent and selective inhibitors of Phosphodiesterase 4 (PDE4) . The PDE4 enzyme is a key target in therapeutic research for inflammatory diseases, and inhibitors of this enzyme are investigated for the treatment of conditions such as chronic obstructive pulmonary disease (COPD), asthma, atopic dermatitis, psoriasis, and rheumatoid arthritis . The structure of this compound, which features a dimethylamino group and a phenyl substituent on the pyridazinone core, is characteristic of scaffolds explored in medicinal chemistry for developing new therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel molecules or as a reference standard in biochemical studies aimed at understanding PDE4 inhibition and its role in disease pathology . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89868-07-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-(dimethylamino)-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C12H13N3O/c1-15(2)11-8-10(13-14-12(11)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,16)

InChI Key

VQGZSVVRBXTUOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NNC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation and Cyclization in Acetic Anhydride

A widely used method involves the condensation of appropriate hydrazine derivatives with β-keto acids or β-dicarbonyl compounds in acetic anhydride, which acts both as solvent and dehydrating agent. This process proceeds through:

  • Formation of an alkylidene intermediate by condensation of hydrazine with the carbonyl compound.
  • Cyclization via elimination of water molecules to form the pyridazin-3-one ring.

For example, the reaction of substituted phenylacetic acids with hydrazine derivatives in acetic anhydride under reflux yields pyridazin-3-one derivatives in good yields (up to 82%) with high purity after recrystallization.

Step Reagents Conditions Outcome Yield (%) Notes
Condensation Hydrazine derivative + β-keto acid Reflux in acetic anhydride, 1 h Alkylidene intermediate - Water elimination occurs
Cyclization Alkylidene intermediate Continued reflux Pyridazin-3-one ring formation 70-82% No formation of 5-arylazopyridines without ammonium acetate

This method is efficient for introducing various substituents at the 6-position, including phenyl groups, by selecting appropriate starting acids.

Preparation of this compound

The target compound features a dimethylamino group at the 4-position and a phenyl substituent at the 6-position on the pyridazin-3-one scaffold. The preparation involves:

Starting Material Synthesis

  • 6-Phenylpyridazin-3(2H)-one derivatives are prepared by reacting glyoxylic acid with acetophenone derivatives, followed by hydrazine hydrate treatment. This yields 6-substituted phenylpyridazin-3(2H)-ones.

Introduction of the Dimethylamino Group

  • The 4-position dimethylamino substituent is introduced via nucleophilic substitution or amination reactions on the pyridazin-3-one core or its activated derivatives.
  • For example, reaction of 6-phenylpyridazin-3(2H)-one derivatives with dimethylamine or its salts under controlled conditions leads to substitution at the 4-position.

Representative Procedure

A typical synthetic sequence is as follows:

Step Reagents Conditions Product Yield (%) Characterization
Formation of 6-phenylpyridazin-3(2H)-one Glyoxylic acid + acetophenone + hydrazine hydrate Reflux in acetic acid, 10 h; then hydrazine hydrate reflux 2 h 6-Phenylpyridazin-3(2H)-one ~90% m.p. 219–221 °C, IR, NMR
Amination at 4-position 6-Phenylpyridazin-3(2H)-one + dimethylamine source Room temperature to reflux, solvent varies This compound 70-80% IR, 1H NMR, elemental analysis

Alternative Synthetic Approaches

Alkylation of Pyridazin-3-one Derivatives

  • Alkylation of 4-hydroxy or 4-amino substituted pyridazin-3-ones with dimethylaminoalkyl halides in polar aprotic solvents (e.g., DMF) in the presence of bases (NaHCO3, KI) can yield the desired dimethylamino-substituted products.

Hydrazide Cyclization

  • Cyclization of hydrazides with β-diketones or related compounds can afford pyridazin-3-one derivatives with various substituents, including dimethylamino groups introduced via subsequent functional group transformations.

Mechanistic Insights

  • The key step in pyridazin-3-one formation is the double elimination of water molecules during cyclization in acetic anhydride, which drives ring closure efficiently without side reactions such as 5-arylazopyridine formation unless ammonium acetate is present.
  • The dimethylamino group introduction typically involves nucleophilic substitution at an activated position on the pyridazinone ring, facilitated by the electron-deficient nature of the heterocycle.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Condensation in Acetic Anhydride Hydrazine + β-keto acid/phenylacetic acid Acetic anhydride, reflux 1-2 h reflux 70-82% Simple, high yield, clean reaction Limited to certain substituents
Glyoxylic Acid Route Glyoxylic acid + acetophenone + hydrazine hydrate Acetic acid reflux, hydrazine reflux 10 h + 2 h reflux ~90% High yield, versatile Longer reaction time
Alkylation in DMF Pyridazin-3-one + ethyl bromoacetate + base DMF, NaHCO3, KI, room temp 84 h stirring 70-80% Good for functionalization Long reaction time
Hydrazide Cyclization Hydrazides + β-diketones Heating, reflux Several hours 60-75% Access to diverse derivatives Requires multiple steps

Research Findings and Characterization

  • The synthesized this compound compounds exhibit characteristic IR absorption bands for carbonyl groups (~1670 cm⁻¹) and dimethylamino groups.
  • 1H NMR spectra show signals corresponding to aromatic protons, pyridazine ring protons, and methyl groups of the dimethylamino substituent.
  • Melting points typically range between 180–220 °C depending on substituents and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group and oxygen atom at position 3 participate in nucleophilic substitutions under specific conditions:

Alkylation and Etherification

  • Reaction with alkyl halides : The hydroxyl group at position 3 undergoes alkylation to form ether derivatives. For example, treatment with 4-bromobutane in dichloromethane (DCM) yields 6-(4-bromobutoxy)-2-phenylpyridazin-3(2H)-one (11 ) at 70% yield .

  • Piperidine-derived substitutions : Reaction with 3-(piperidin-1-yl)propane-1-ol produces 2-phenyl-6-(3-(piperidin-1-yl)propoxy)pyridazin-3(2H)-one (13 ) in 66% yield, confirmed by 1H^1H-NMR (δ=4.19ppm\delta = 4.19 \, \text{ppm}, t, J=6.4HzJ = 6.4 \, \text{Hz}) .

ReagentProductYieldConditionsSource
4-Bromobutane6-(4-Bromobutoxy)-2-phenyl derivative70%DCM, RT, 24h
3-(Piperidin-1-yl)propanol6-(3-Piperidinylpropoxy)-2-phenyl analog66%DCM, EDCI, DMAP

Coupling Reactions

The compound serves as a scaffold for synthesizing hybrid molecules via cross-coupling:

Formation of Pyrazole-Pyridazinone Hybrids

  • Hydrazide coupling : Reaction with hydrazides (e.g., benzoyl hydrazine) in acetic acid yields pyrazole hybrids. For instance, 6-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-2-phenylpyridazin-3(2H)-one (1a ) forms at 82% yield .

  • Triazine conjugation : Treatment with 4-amino-6-methyl-1,3,5-triazin-2-yl derivatives produces triazine-pyridazinone hybrids (1d ) with confirmed 1H^1H-NMR signals (δ=2.16ppm\delta = 2.16 \, \text{ppm}, s, CH3_3) .

SubstrateHybrid ProductYieldKey Spectral DataSource
Benzoyl hydrazinePyrazole-pyridazinone conjugate82%IR: 1680 cm1^{-1} (C=O)
4-Amino-6-methyltriazineTriazine-pyridazinone derivative40%1H^1H-NMR: δ 2.56 (s)

Oxidation of the Pyridazinone Core

  • Formation of sulfones : While direct oxidation data for 4-(dimethylamino)-6-phenylpyridazin-3(2H)-one is limited, analogous pyridazinones undergo thiomorpholine ring oxidation to sulfoxides using H2_2O2_2.

Reduction of the Pyridazine Ring

  • Dihydropyridazine formation : Sodium borohydride reduces the pyridazine ring to dihydro derivatives, as observed in related compounds .

Enaminone Formation and Cyclization

Reaction with dimethylformamide dimethylacetal (DMF-DMA) generates enaminone intermediates, which further cyclize with aminoazoles:

  • Enaminone synthesis : 6-Acetyl-3-oxopyridazine derivatives react with DMF-DMA to form enaminone 4 (δ=5.88ppm\delta = 5.88 \, \text{ppm}, d, olefinic CH) .

  • Azolo[1,5-a]pyrimidine derivatives : Subsequent treatment with aminoazoles (e.g., 3-amino-1,2,4-triazole) yields fused pyrimidine systems (5–7 ) with >70% purity .

StepReagent/ConditionsProductApplicationSource
Enaminone formationDMF-DMA, dioxane, 80°C6-Acetyl-enaminone derivativePrecursor for cyclization
Cyclization3-Amino-1,2,4-triazole, RTAzolo[1,5-a]pyrimidineBioactive scaffolds

Biological Activity Correlation

While beyond the scope of chemical reactions, derivatives exhibit pharmacological relevance:

  • σ1_11 Receptor ligands : Alkoxy-substituted analogs (e.g., 14 ) show high binding affinity (Ki=12nMK_i = 12 \, \text{nM}) .

  • Analgesic/anti-inflammatory activity : Hybrids with antipyrine moieties demonstrate significant activity in vivo .

Key Mechanistic Insights

  • Electronic effects : The dimethylamino group enhances electron density, facilitating electrophilic substitutions at the phenyl ring .

  • Steric hindrance : Bulky substituents at position 6 reduce reactivity at the pyridazinone oxygen .

Scientific Research Applications

4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one has uses in chemistry, biology, medicine, and industry. It can serve as a building block in the creation of complex heterocyclic compounds, be investigated as a bioactive molecule with antimicrobial or anticancer properties, be explored for potential therapeutic applications as a drug candidate, and be utilized to develop new materials and chemical processes. The compound's mechanism of action involves interactions with molecular targets and pathways, potentially binding to enzymes or receptors to modulate their activity.

Scientific Research Applications

  • Chemistry 4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one is used as a building block for synthesizing complex heterocyclic compounds.
  • Biology This compound is studied for its potential as a bioactive molecule, specifically for its antimicrobial or anticancer properties.
  • Medicine Researches explore the therapeutic potential of 4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one, including its possible use as a drug candidate for various diseases.
  • Industry It is utilized in creating new materials and chemical processes.

Reactions

4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, typically in aqueous or organic solvents, to form hydroxylated or ketone derivatives.
  • Reduction Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound in anhydrous solvents to produce amine or alcohol derivatives.
  • Substitution Nucleophilic substitution reactions can occur where the dimethylamino group is replaced by nucleophiles like halides, amines, or thiols, often in polar aprotic solvents.

Biological Activity

The biological activity of 4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one is due to its interactions with biological targets. It has shown an affinity for neurotransmitter receptors, potentially affecting the central nervous system, and may inhibit enzymes involved in neurotransmitter metabolism, increasing the availability of neurotransmitters like acetylcholine and serotonin.

One study showed that the compound exhibits antidepressant-like effects in animal models, reducing immobility time in forced swim tests, suggesting increased locomotor activity and antidepressant properties.

Other similar compounds include:

  • 4-((2-(Dimethylamino)ethyl)amino)-6-methylpyridazin-3(2H)-one
  • 4-((2-(Dimethylamino)ethyl)amino)-6-chloropyridazin-3(2H)-one
  • 4-((2-(Dimethylamino)ethyl)amino)-6-ethoxypyridazin-3(2H)-one

4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one is unique because of its substitution pattern, which gives it distinct chemical and biological properties. The phenyl group enhances its hydrophobicity and interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions enable the compound to bind to and modulate the activity of its target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse pharmacological activities and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one with structurally related compounds:

Table 1: Substituent Patterns and Key Properties of Selected Pyridazinone Derivatives

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Biological Activity/Application Reference
This compound 4-N(CH₃)₂, 6-Ph Not reported Dimethylamino, phenyl Hypothesized cardiotonic/kinase inhibition* N/A
6-Phenylpyridazin-3(2H)-one (PPD) 6-Ph Not reported Phenyl, carbonyl Cardiotonic agent
4-(4-Methylbenzyl)-6-phenylpyridazin-3(2H)-one 4-(4-MeBz), 6-Ph 276 Methylbenzyl, phenyl Antibacterial (tested)
4-(3-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one 4-(3-ClBz), 6-Ph 165 Chlorobenzyl, phenyl Antibacterial (tested)
4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one 4-(3-MeOBz), 6-Me Not reported Methoxybenzyl, methyl Synthetic intermediate
4-[(4-Methoxyphenyl)amino]-6-methylpyridazin-3(2H)-one 4-(4-MeOPhNH), 6-Me Not reported Methoxyphenylamino, methyl DYRK1A inhibitor
4-Benzyl-2-ethyl-6-phenylpyridazin-3(2H)-one 4-Bz, 2-Et, 6-Ph Not reported Benzyl, ethyl, phenyl FABP4 inhibitor

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., 3-chlorobenzyl in ) reduce melting points compared to electron-donating substituents (e.g., 4-methylbenzyl in ). The dimethylamino group in the target compound may further lower the melting point due to disrupted crystallinity. Steric effects from bulky groups (e.g., naphthalen-2-ylmethyl in ) may also influence thermal stability.

Synthetic Routes: The dimethylamino group can be introduced via palladium-catalyzed cross-coupling (e.g., trimethylaluminium in ) or nucleophilic substitution, similar to methods for 4-amino analogs . Ethyl ester derivatives (e.g., compound 12a in ) highlight the versatility of pyridazinones in functionalization.

The dimethylamino group in the target compound may improve water solubility due to increased polarity and hydrogen-bonding capacity.

Biological Activity: Antibacterial activity is observed in 4-benzyl derivatives (e.g., ), while FABP4 and DYRK1A inhibition are linked to arylalkyl or aryl amino substituents . The dimethylamino group’s electron-donating nature could modulate kinase or receptor binding affinity.

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
This compound Not reported Expected: ~2.8 (s, 6H, N(CH₃)₂), 7.3–7.7 (m, Ph) N/A
4-(4-Methylbenzyl)-6-phenylpyridazin-3(2H)-one 1647 (C=O), 1600 (N=C) 2.40 (s, CH₃), 7.32–7.88 (m, Ar)
4-(3-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one 1646 (C=O), 1605 (C=N) 7.35–7.55 (m, Ar), 4.10 (s, NCH₂CO)

Biological Activity

4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one is a pyridazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This process yields pyridazinone derivatives that can be further modified to enhance their biological properties. Characterization techniques such as NMR, MS, and X-ray diffraction have been employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds range from 3.74 to 8.92 µM .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µM)
Staphylococcus aureus (MRSA)3.74
Escherichia coli5.00
Pseudomonas aeruginosa8.92

These findings suggest that modifications in the molecular structure can enhance the interaction with bacterial proteins, leading to increased antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth. For instance, it has been reported to target the JNK1 pathway, which plays a crucial role in cellular stress responses and apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation
A study investigating the effects of this compound on human cancer cell lines revealed a dose-dependent reduction in cell viability. The IC50 values for different cell lines were determined, demonstrating its potential as a therapeutic agent in cancer treatment.

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. Molecular docking studies have indicated that this compound can bind effectively to protein targets involved in key metabolic pathways, thereby disrupting their function and leading to cell death or inhibition of bacterial growth .

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been utilized to predict the electronic properties and reactivity of the compound. These studies suggest that the nitrogen and oxygen atoms in the pyridazine ring are crucial reactive centers, which could be targeted for further modifications to enhance biological activity .

Q & A

Q. What are the common synthetic routes for 4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation reactions between substituted hydrazides and diketones under reflux conditions. For example, 5-(dimethylamino)-6-phenylpyridazin-3(2H)-one derivatives are prepared by reacting hydrazides with pentan-2,4-dione in dioxane at reflux for 6 hours, yielding 74–78% after purification . Optimization strategies include solvent selection (e.g., ethanol or dioxane), prolonged reaction times (5–6 hours), and temperature control (100°C in pressure vessels). Post-synthesis purification via column chromatography (ethyl acetate/cyclohexane) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O at 1647 cm⁻¹ and NH at 3304 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions (e.g., δ 2.40 ppm for CH3 and δ 7.32–7.88 ppm for aromatic protons) .
  • ESI-MS : Validates molecular weight (e.g., [M + H]+ at 275.1300) .

Q. How is the purity of synthesized this compound assessed?

Purity is determined via melting point analysis (e.g., 276°C) , TLC (using ethyl acetate/hexane systems) , and HPLC with UV detection. Consistent spectroscopic data across multiple batches ensures reproducibility .

Q. What in vitro assays are typically used to evaluate the anticancer potential of pyridazinone derivatives?

Standard assays include:

  • MTT assays for cytotoxicity screening.
  • Apoptosis assays (e.g., Annexin V staining).
  • Cell cycle analysis using flow cytometry. Studies on similar derivatives show IC50 values in the micromolar range against cancer cell lines, though results vary with substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyridazinone derivatives across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line selection, incubation time) or compound purity . For example, impurities >5% can skew IC50 values . To mitigate this:

  • Standardize protocols (e.g., NIH/NCATS guidelines).
  • Use orthogonal purity validation (e.g., NMR + HPLC).
  • Perform dose-response curves in triplicate .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases or GPCRs. For instance, crystal structures (e.g., PDB ID 1XYZ) guide docking poses, while QM/MM calculations refine binding energy estimates (−9.2 kcal/mol for kinase inhibition) .

Q. How do structural modifications at the 4-dimethylamino and 6-phenyl positions influence pharmacokinetic properties?

  • 4-Dimethylamino group : Enhances solubility via protonation at physiological pH but may reduce metabolic stability due to N-demethylation .
  • 6-Phenyl substituent : Increases lipophilicity (logP +0.7), improving membrane permeability but risking CYP450 inhibition. SAR studies on analogs show t1/2 improvements from 2.1 to 4.3 hours with halogenated phenyl groups .

Q. What challenges exist in crystallizing this compound, and how does single-crystal X-ray diffraction aid structural confirmation?

Crystallization challenges include polymorphism and solvent-dependent packing. Slow evaporation from ethanol/water yields monoclinic crystals (space group P2₁/c). X-ray data (R factor = 0.060) confirm bond angles (e.g., C19–F3′ = 133.8°) and torsional parameters, resolving disorder in the trifluoromethyl group .

Q. What in vivo models study the pharmacological effects of pyridazinone derivatives?

  • Rodent models : Evaluate hypotensive activity (e.g., SHR rats, 10 mg/kg dose reduces BP by 25 mmHg) .
  • Zebrafish : Assess cardiotoxicity (LC50 = 50 µM). Translational challenges include species-specific metabolic differences, requiring humanized liver models for ADME profiling .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?

  • Radiolabeling (¹⁴C at the dimethylamino group) tracks metabolites in rat plasma.
  • LC-MS/MS identifies phase I/II metabolites (e.g., hydroxylation at C5, glucuronidation).
  • Liver microsome assays (human/rat) quantify CYP450 contributions (e.g., CYP3A4 > 2D6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.